molecular formula C20H21NO3 B2836167 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one CAS No. 848740-02-3

4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2836167
CAS No.: 848740-02-3
M. Wt: 323.392
InChI Key: USNQRMOYEJVPLD-UHFFFAOYSA-N
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Description

4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, with various substituents attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the 4-hydroxy-2H-chromen-2-one intermediate.

    Introduction of the Amino Group: The 4-hydroxy-2H-chromen-2-one intermediate is then reacted with 4-ethoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, to introduce the amino group at the 4-position.

    Methylation: The final step involves the methylation of the chromen-2-one core at the 7 and 8 positions using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Substituted chromen-2-one derivatives

Scientific Research Applications

4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Industrial Applications: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
  • 4-(((4-chlorophenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one
  • 4-(((4-ethoxyphenyl)amino)methyl)-6,7-dimethyl-2H-chromen-2-one

Uniqueness

4-(((4-ethoxyphenyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group at the 4-position and the methyl groups at the 7 and 8 positions can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(4-ethoxyanilino)methyl]-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-23-17-8-6-16(7-9-17)21-12-15-11-19(22)24-20-14(3)13(2)5-10-18(15)20/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNQRMOYEJVPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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